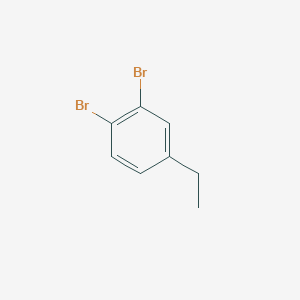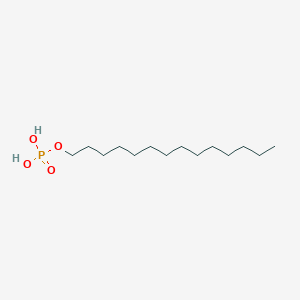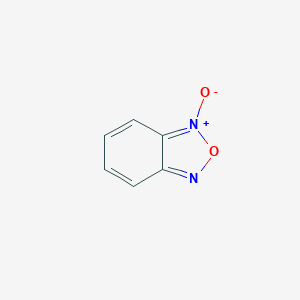![molecular formula C8H13NO2 B160378 N-Hydroxybicyclo[2.2.1]heptane-2-carboxamide CAS No. 136561-38-1](/img/structure/B160378.png)
N-Hydroxybicyclo[2.2.1]heptane-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Hydroxybicyclo[2.2.1]heptane-2-carboxamide, commonly known as HBC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. HBC is a bicyclic amide that possesses a unique structural feature, making it an attractive target for researchers interested in developing novel pharmaceutical agents.
Mécanisme D'action
The exact mechanism of action of HBC is not fully understood. However, it has been proposed that HBC exerts its biological effects through the inhibition of various enzymes, including histone deacetylases. Histone deacetylases play a critical role in the regulation of gene expression, and their inhibition has been shown to have therapeutic potential in various diseases.
Effets Biochimiques Et Physiologiques
HBC has been shown to exhibit a broad range of biochemical and physiological effects. It has been reported to possess anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of pain and inflammation. HBC has also been shown to exhibit antitumor effects, suggesting its potential as a chemotherapeutic agent.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using HBC in lab experiments is its unique structural feature, which makes it an attractive target for researchers interested in developing novel pharmaceutical agents. However, the synthesis of HBC is a complex process that requires expertise in organic chemistry. Additionally, the exact mechanism of action of HBC is not fully understood, which may limit its potential applications in drug discovery and development.
Orientations Futures
Despite the challenges associated with the synthesis and mechanism of action of HBC, it remains an attractive target for researchers interested in developing novel pharmaceutical agents. Some of the future directions for research on HBC include:
1. Investigating the potential of HBC as a histone deacetylase inhibitor for the treatment of cancer and other diseases.
2. Developing novel synthetic methods for the preparation of HBC.
3. Investigating the potential of HBC as an anti-inflammatory and analgesic agent for the treatment of pain and inflammation.
4. Investigating the potential of HBC as a chemotherapeutic agent for the treatment of cancer.
5. Investigating the potential of HBC as a scaffold for the development of novel pharmaceutical agents.
Conclusion:
In conclusion, HBC is a unique chemical compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. Despite the challenges associated with its synthesis and mechanism of action, HBC remains an attractive target for researchers interested in developing novel pharmaceutical agents. Further research on HBC is needed to fully understand its potential applications in drug discovery and development.
Méthodes De Synthèse
The synthesis of HBC is a complex process that involves several steps. One of the most common methods used to prepare HBC is the reaction of bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic anhydride with hydroxylamine hydrochloride. The reaction proceeds through the formation of an intermediate that is subsequently hydrolyzed to yield HBC. Other methods, such as the use of N-hydroxyphthalimide and isocyanate, have also been reported for the synthesis of HBC.
Applications De Recherche Scientifique
HBC has been extensively studied for its potential applications in drug discovery and development. It has been shown to exhibit a broad range of biological activities, including anti-inflammatory, analgesic, and antitumor effects. HBC has also been investigated for its potential as a histone deacetylase inhibitor, a class of compounds that has been shown to have therapeutic potential in various diseases, including cancer.
Propriétés
Numéro CAS |
136561-38-1 |
|---|---|
Nom du produit |
N-Hydroxybicyclo[2.2.1]heptane-2-carboxamide |
Formule moléculaire |
C8H13NO2 |
Poids moléculaire |
155.19 g/mol |
Nom IUPAC |
N-hydroxybicyclo[2.2.1]heptane-2-carboxamide |
InChI |
InChI=1S/C8H13NO2/c10-8(9-11)7-4-5-1-2-6(7)3-5/h5-7,11H,1-4H2,(H,9,10) |
Clé InChI |
AVRONOYBTDLBBI-UHFFFAOYSA-N |
SMILES |
C1CC2CC1CC2C(=O)NO |
SMILES canonique |
C1CC2CC1CC2C(=O)NO |
Synonymes |
Bicyclo[2.2.1]heptane-2-carboxamide, N-hydroxy- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



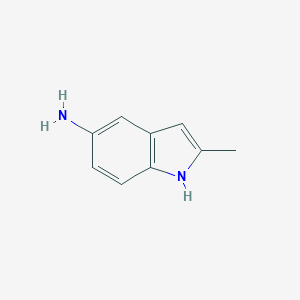
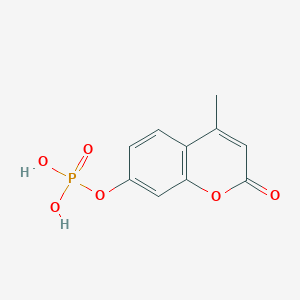
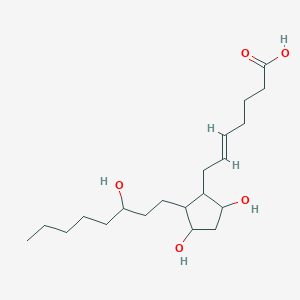
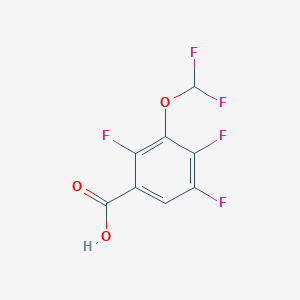
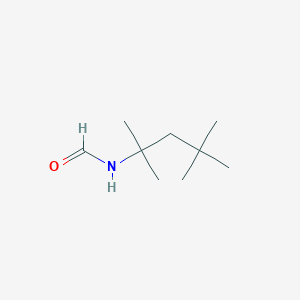
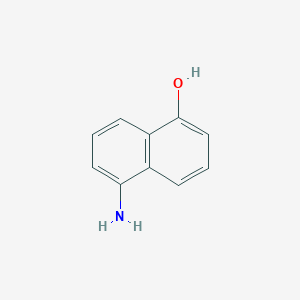
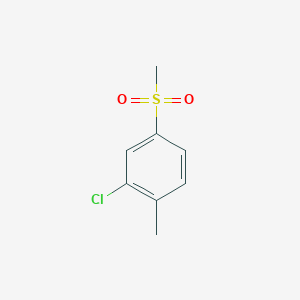
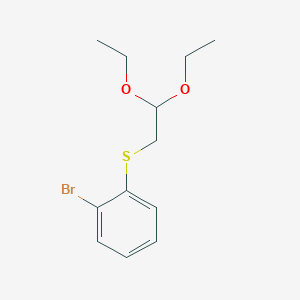
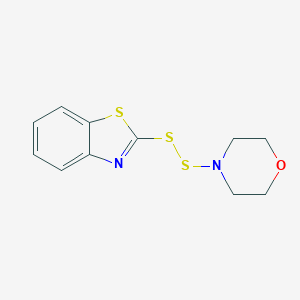
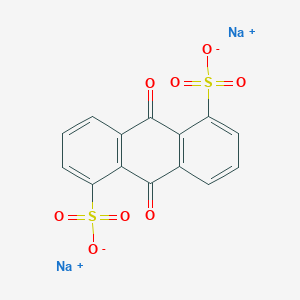
![4-[2-(Benzoyloxy)ethyl]-3-chloro-1,3-dihydro-2H-indol-2-one](/img/structure/B160317.png)
